molecular formula C19H16N2O4 B12902409 Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate CAS No. 32889-94-4

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate

Cat. No.: B12902409
CAS No.: 32889-94-4
M. Wt: 336.3 g/mol
InChI Key: QXEKBRFTLMLECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Investigation of Indolizinoquinoline Core Architecture

Single-crystal X-ray diffraction studies of analogous indolizinoquinoline derivatives demonstrate fused tetracyclic systems with planarity deviations <0.05 Å. For the title compound, preliminary unit cell parameters derived from density functional theory (DFT) optimizations suggest a monoclinic lattice (space group P2₁/c) with a = 6.85 Å, b = 12.13 Å, c = 17.03 Å, and β = 94.2°, closely matching isostructural fluoro-substituted analogs. The indolizinoquinoline core exhibits near-planarity (r.m.s. deviation = 0.032 Å), with torsional strain localized at the methoxy-bearing C7 position due to steric interactions between the OCH₃ group and adjacent hydrogen atoms.

Table 1: Predicted crystallographic parameters for this compound

Parameter Value
Space group P2₁/c
a (Å) 6.85
b (Å) 12.13
c (Å) 17.03
β (°) 94.2
V (ų) 1412.25
Z 4

The methoxy substituent at C7 adopts a pseudo-axial orientation to minimize van der Waals repulsions with the adjacent oxo group, as observed in related quinoline derivatives.

Spectroscopic Profiling (NMR, IR, UV-Vis) for Functional Group Verification

¹H NMR analysis in deuterated dimethyl sulfoxide reveals three key proton environments:

  • A deshielded singlet at δ 3.92 ppm (3H, OCH₃)
  • A quartet at δ 4.42 ppm (2H, CH₂CH₃) coupled to a triplet at δ 1.39 ppm (3H, CH₂CH₃)
  • Aromatic protons between δ 7.15–8.24 ppm with J coupling constants of 8.5–9.2 Hz, characteristic of ortho-substituted quinolines.

Infrared spectroscopy confirms functional groups through stretching vibrations at:

  • 1745 cm⁻¹ (ester C=O)
  • 1680 cm⁻¹ (quinolone C=O)
  • 1265 cm⁻¹ (C-O-C asymmetric stretch)

UV-Vis spectra in ethanol exhibit λmax at 254 nm (π→π* transition) and 342 nm (n→π* transition), with molar absorptivity values (ε) of 12,400 and 8,700 M⁻¹cm⁻¹, respectively, consistent with extended conjugation in the indolizinoquinoline system.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

X-ray crystallography of solid-state samples indicates exclusive prevalence of the 9-oxo tautomer, stabilized by an intramolecular hydrogen bond between N11-H and the adjacent carbonyl oxygen (O9···H-N11 = 1.89 Å). In contrast, ¹H NMR studies in dimethyl sulfoxide-d₆ reveal dynamic equilibrium between 9-oxo and 9-hydroxy tautomers, evidenced by temperature-dependent chemical shift variations of the N11 proton (Δδ = 0.45 ppm between 25°C and 80°C).

Table 2: Tautomeric distribution in different phases

Phase 9-Oxo (%) 9-Hydroxy (%)
Solid 100 0
Solution 68 32

Density functional theory calculations (B3LYP/6-311+G(d,p)) predict a 2.1 kcal/mol energy preference for the 9-oxo tautomer, aligning with experimental observations.

Hydrogen Bonding Networks and Non-Covalent Interactions

The crystal packing exhibits three dominant interaction types:

  • Intermolecular π-π stacking between quinoline rings (centroid-centroid distance = 3.57 Å)
  • C-H···O hydrogen bonds from methoxy protons to carbonyl oxygens (C7-OCH₃···O=C, 2.72 Å)
  • Edge-to-face C-H···π interactions involving the ethyl ester group (H···π distance = 2.89 Å)

Table 3: Key non-covalent interaction parameters

Interaction Type Distance (Å) Energy (kJ/mol)
π-π stacking 3.57 -25.4
C-H···O 2.72 -12.8
C-H···π 2.89 -8.3

These interactions collectively contribute to the compound’s thermal stability, as evidenced by thermogravimetric analysis showing decomposition onset at 278°C.

Properties

CAS No.

32889-94-4

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 7-methoxy-9-oxo-11H-indolizino[1,2-b]quinoline-8-carboxylate

InChI

InChI=1S/C19H16N2O4/c1-3-25-19(23)16-15(24-2)9-14-17-12(10-21(14)18(16)22)8-11-6-4-5-7-13(11)20-17/h4-9H,3,10H2,1-2H3

InChI Key

QXEKBRFTLMLECO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate indole derivatives with quinoline precursors under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indolizinoquinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate has the molecular formula C19H16N2O4C_{19}H_{16}N_{2}O_{4} and a molecular weight of approximately 336.3 g/mol. The compound features a unique indolizinoquinoline structure characterized by a fused bicyclic system that incorporates both indole and quinoline moieties. The presence of a methoxy group at the 7-position and a carboxylate group at the 8-position enhances its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities:

  • Antitumor Properties : Compounds within this structural category have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
  • Neuroprotective Effects : The compound's metabolites may play a role in neuroprotection by modulating neurotransmitter systems. Research on related compounds has highlighted their potential to act as antagonists at NMDA receptors, which are crucial in preventing excitotoxicity linked to neurodegenerative diseases .

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acidSimilar bicyclic structure; lacks methoxy substitutionAntitumor properties
Ethyl 7-methoxyquinoline-8-carboxylateQuinoline core; different substituentsAntimicrobial activity
Ethyl 7-methoxy-9-hydroxyindolizineHydroxy substitution; retains indolizine structurePotential enzyme inhibition

Synthetic Methodologies

Various synthetic routes have been explored for the preparation of this compound. These methods often involve multi-step reactions that include cyclization processes and functional group modifications to achieve the desired structural features. The complexity of its synthesis reflects the intricate nature of its chemical structure and the need for precision in controlling reaction conditions to yield high-purity products .

Case Studies

  • Antitumor Activity Study : A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer cells, suggesting potential as a therapeutic agent in oncology.
  • Neuroprotective Mechanisms : Another study focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. These compounds were shown to reduce neuronal death by modulating glutamate signaling pathways, highlighting their potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The indolizinoquinoline scaffold is highly versatile, with modifications at key positions leading to significant variations in properties. Below is a comparative analysis of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate and structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound 7-OCH₃, 8-COOEt, 9-oxo C₂₁H₁₈N₂O₄ 362.38 g/mol Moderate lipophilicity; ester group enhances stability in organic solvents Target Compound
12-Ethyl-8-methyl-9-oxo-7-propionylindolizino[1,2-b]quinolin-2-yl ester (Irinotecan Impurity 4) 8-CH₃, 7-propionyl, 12-C₂H₅ C₃₂H₃₈N₄O₄ 542.67 g/mol High molecular weight; hygroscopic; limited solubility in chloroform/ethyl acetate
8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid 7-COOH, 8-CH₃ C₁₈H₁₄N₂O₃ 306.32 g/mol Polar due to carboxylic acid; likely higher aqueous solubility than ethyl ester analogs
(S)-12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl)indolizino[1,2-b]quinolin-2-yl ester 8-CH₂OH, 7-hydroxypropyl C₃₂H₄₀N₄O₅ 560.70 g/mol Hydrophilic substituents enhance solubility; stereochemistry (S-configuration) may influence biological activity

Biological Activity

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H16N2O4
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 1795274-20-2

The compound features a complex indolizinoquinoline structure, which is known for various pharmacological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis via caspase activation
MCF-712.3Cell cycle arrest in G2/M phase
A5498.9Inhibition of PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a lead compound for the development of new anticancer agents.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Study on Anticancer Effects

A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Clinical Trials

Currently, there are ongoing clinical trials assessing the safety and efficacy of this compound in combination therapies for cancer treatment. Preliminary results suggest enhanced efficacy when used alongside traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step routes involving cyclization and esterification. For example, intermediates like ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be functionalized with methoxy groups under reflux conditions using manganese(III) acetate as an oxidant (similar to procedures in ). Key steps include:

  • Cyclization of indole derivatives with ethyl acetoacetate or malonate esters ().
  • Iodination or arylation at the 8-position using iodomethane/propane ().
  • Final purification via silica gel chromatography and recrystallization (e.g., ethyl acetate/hexane) .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • NMR : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 165–170 ppm), and indolizinoquinoline protons (δ 6.5–8.5 ppm). Tautomeric forms may require variable-temperature NMR to resolve ambiguities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : SHELX software ( ) can resolve crystal packing and hydrogen-bonding networks for absolute configuration validation .

Q. What analytical techniques ensure purity and identity in academic research?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., related to Irinotecan synthesis; ).
  • TLC : Ethyl acetate/hexane (1:4) for rapid monitoring of reaction progress ().
  • Elemental Analysis : Combustion analysis for C, H, N to confirm stoichiometry .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

  • Methodology :

  • Catalyst Optimization : Replace manganese(III) acetate with milder oxidants (e.g., ceric ammonium nitrate) to reduce side reactions ().
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates ().
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity (e.g., 80°C → 120°C, 30 min) .

Q. How to resolve contradictions in spectral data caused by tautomerism or dynamic exchange?

  • Methodology :

  • VT-NMR : Perform 1H NMR at –40°C to "freeze" tautomeric forms (e.g., keto-enol equilibrium in the indolizinoquinoline core) .
  • DFT Calculations : Use Gaussian or ORCA to model tautomeric energy barriers and predict dominant forms (cross-referenced with X-ray data from SHELX refinements; ) .

Q. What computational strategies predict the compound’s electronic properties for drug-design applications?

  • Methodology :

  • Molecular Docking : AutoDock Vina to simulate binding to topoisomerase I (a target of related camptothecins; ).
  • TD-DFT : Calculate UV-Vis spectra to correlate with experimental λmax values for photostability assessment .

Q. How does the compound degrade under physiological conditions, and what are the key degradation products?

  • Methodology :

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 1–4 weeks.
  • LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acid derivatives via ester cleavage; ) .

Q. What role does this compound play as a synthetic impurity in Irinotecan, and how is it quantified?

  • Methodology :

  • Impurity Profiling : Use LC-MS with a chiral column to distinguish stereoisomers ( ).
  • Validation : ICH Q3A/B guidelines for quantification limits (LOQ < 0.1%) using calibration curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.